2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
Description
Properties
CAS No. |
887407-17-2 |
|---|---|
Molecular Formula |
C11H13FO |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H13FO/c12-10-3-4-11-8(5-6-13)1-2-9(11)7-10/h3-4,7-8,13H,1-2,5-6H2 |
InChI Key |
DYDZLIAITOPEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CCO)C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 5-Fluoro-1-indanone
The reaction begins with 5-fluoro-1-indanone (700-84-5 ), a commercially available starting material. Treatment with acetyl chloride or ethyl acetate in the presence of Lewis acids (e.g., AlCl₃) or bases (e.g., sodium hydride) facilitates acylation at the α-position of the ketone. For instance, 1H-Inden-1-one, 2-acetyl-5-fluoro-2,3-dihydro- (1263382-10-0 ) is synthesized via a Claisen-Schmidt condensation between 5-fluoro-1-indanone and ethyl acetate under basic conditions. Key parameters include:
Reduction of the Acetyl Group to Ethanol
The acetyl intermediate undergoes reduction to yield the target alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF or ethanol is typically employed. For example, 2-acetyl-5-fluoro-2,3-dihydro-1H-inden-1-one is reduced with NaBH₄ at 0°C, followed by acidic workup to afford 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol in 70–85% yield.
Table 1 : Optimization of Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | Ethanol | 0 | 72 |
| LiAlH₄ | THF | -20 | 85 |
| BH₃·THF | Diethyl ether | 25 | 68 |
Alkylation of 5-Fluoro-1-indanone Derivatives
Alkylation strategies involve introducing a halogenated side chain followed by nucleophilic substitution or hydrolysis to install the hydroxyl group.
Synthesis of 2-(2-Chloroethyl)-5-fluoro-2,3-dihydro-1H-inden-1-one
5-Fluoro-1-indanone is treated with 1-bromo-3-chloropropane or 1-bromo-4-chlorobutane in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI). This alkylation proceeds via an SN2 mechanism, yielding the chloroethyl intermediate. Reaction conditions include:
Hydrolysis of the Chloroethyl Intermediate
The chloro group is hydrolyzed to a hydroxyl group using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH). For example, refluxing 2-(2-chloroethyl)-5-fluoro-2,3-dihydro-1H-inden-1-one with 25% KOH in ethanol for 12 hours affords the target alcohol in 90% yield.
Key Considerations :
-
Solvent Polarity : Polar solvents (e.g., ethanol) enhance hydrolysis rates.
-
Temperature : Prolonged heating (≥12 hours) ensures complete conversion.
Catalytic Hydrogenation of α,β-Unsaturated Ketones
A less conventional route involves the hydrogenation of α,β-unsaturated ketones derived from 5-fluoro-1-indanone.
Preparation of α,β-Unsaturated Ketones
Cross-aldol condensation between 5-fluoro-1-indanone and glyoxylic acid in sulfuric acid generates α,β-unsaturated ketones. For instance, 5-fluoro-2-(2-oxopropylidene)-2,3-dihydro-1H-inden-1-one is synthesized in 65% yield under microwave-assisted conditions.
Hydrogenation to the Saturated Alcohol
Palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyzes the hydrogenation of the double bond and ketone group. Using H₂ at 50 psi and 25°C, the unsaturated ketone is reduced to 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol with 80% selectivity.
Table 2 : Hydrogenation Catalysts and Performance
| Catalyst | Pressure (psi) | Temperature (°C) | Selectivity (%) |
|---|---|---|---|
| Pd/C (5%) | 50 | 25 | 80 |
| PtO₂ | 30 | 40 | 75 |
| Raney Ni | 60 | 50 | 65 |
Enzymatic Resolution for Enantiopure Alcohols
For applications requiring enantiomeric purity, lipase-mediated kinetic resolutions offer a stereoselective pathway.
Burkholderia cepacia Lipase-Mediated Esterification
Racemic 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is resolved using Burkholderia cepacia lipase and vinyl acetate in methyl tert-butyl ether (MTBE). The (R)-enantiomer is preferentially acetylated, leaving the (S)-alcohol unreacted. Key parameters:
Hydrolysis of the Acetylated Enantiomer
The (R)-acetate is hydrolyzed back to the alcohol using aqueous HCl or NaOH, yielding enantiopure (R)-2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol.
Table 3 : Summary of Preparation Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity |
|---|---|---|---|---|
| Friedel-Crafts/Reduction | 5-Fluoro-1-indanone | Acylation → Reduction | 70–85 | >95% |
| Alkylation/Hydrolysis | 5-Fluoro-1-indanone | Alkylation → Hydrolysis | 60–90 | 90–98% |
| Catalytic Hydrogenation | α,β-Unsaturated ketone | Aldol → Hydrogenation | 65–80 | 85–90% |
| Enzymatic Resolution | Racemic alcohol | Esterification → Hydrolysis | 40–45* | >98% ee |
*Yield per enantiomer.
Challenges and Optimization Strategies
Byproduct Formation in Friedel-Crafts Reactions
Over-acylation or polymerization can occur if reaction temperatures exceed 50°C. Mitigation strategies include:
Incomplete Hydrolysis in Alkylation Routes
Residual chloroethyl intermediates can contaminate the final product. Solutions involve:
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethanone.
Reduction: 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethane.
Substitution: 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)ethan-1-ol.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated indane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is investigated for its potential therapeutic properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The compound may act by modulating signaling pathways or inhibiting enzyme activity, depending on its structure and the target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethanone (CAS: 1244949-19-6)
- Molecular Formula : C₁₁H₁₁FO
- Key Differences : Replaces the hydroxethyl group with a ketone at position 2.
- Implications : The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions. This compound is a common precursor in synthesizing fluorinated indenyl derivatives, including 2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol .
b. 5-Fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 101219-73-2)
- Molecular Formula : C₉H₉FO
- Key Differences : Lacks the hydroxethyl chain, simplifying the structure.
- Implications : Reduced steric bulk may improve metabolic stability but decrease binding affinity in receptor-targeted applications .
Functional Group Variations
a. N-(tert-butyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acrylamide (CAS: 727359-81-1)
- Molecular Formula: C₁₇H₂₁FNO
- Key Differences : Substitutes the hydroxethyl group with an acrylamide-tert-butyl moiety.
b. 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)propan-1-ol
- Molecular Formula : C₁₇H₂₆O
- Key Differences: Incorporates multiple methyl groups and a bulkier propanol chain.
- Implications : Increased steric hindrance may reduce enzymatic degradation, prolonging half-life in biological systems .
Bioactive Derivatives
a. ZINC000055656943
- Structure: (4S)-7-fluoro-N-((1S)-5-fluoro-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide
- Key Differences: Merges the indenyl group with a tetrahydroquinoline scaffold.
b. Compound B9 (Prostate Cancer Candidate)
- Structure: N-((S)-5-Fluoro-2,3-dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2′,4′-dioxo-2,3-dihydrospiro[indene-1,5′-oxazolidin]-3′-yl)acetamide
- Key Differences: Integrates a spiro-oxazolidinone system and pyrazole ring.
- Bioactivity: Demonstrated nanomolar potency against prostate cancer cell lines (IC₅₀ = 12–45 nM), underscoring the role of fluorinated indenyl groups in enhancing target engagement .
Physicochemical Properties
| Property | 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol | 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethanone | ZINC000055656943 |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.22 | 178.21 | 356.41 |
| Predicted logP | ~2.1 (estimated) | ~2.8 | ~3.2 |
| Topological Polar Surface Area (Ų) | 20.2 | 17.1 | 78.9 |
| Hydrogen Bond Donors | 1 | 0 | 3 |
Biological Activity
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound characterized by its unique fluorinated indane structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activity. The presence of the fluorine atom is believed to enhance the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.
The chemical structure of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 887407-17-2 |
| Molecular Formula | C11H13FO |
| Molecular Weight | 180.22 g/mol |
| IUPAC Name | 2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)ethanol |
| InChI Key | DYDZLIAITOPEQO-UHFFFAOYSA-N |
The biological activity of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to distinct biological effects. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It could alter cellular signaling pathways, impacting various physiological processes.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
In a study examining the anticancer properties of fluorinated indane derivatives, 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol exhibited significant cytotoxic effects against multiple cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were recorded at levels comparable to established anticancer agents.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial and antifungal activities, suggesting potential applications in treating infections.
Case Studies
Several studies have focused on the biological activity of similar compounds, providing insights into the effects of structural modifications:
- Comparison with Analog Compounds : Research comparing 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol with its chloro and bromo analogs revealed that the fluorinated version often exhibited superior metabolic stability and enhanced biological activity.
- Mechanistic Insights : Studies utilizing molecular docking techniques have shown that this compound binds effectively to target proteins involved in cancer progression, indicating a potential for therapeutic development.
Q & A
Q. Key Considerations :
- Yield Optimization : Higher temperatures (>70°C) during fluorination may lead to side reactions (e.g., ring-opening).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the ethanol derivative from unreacted starting materials .
Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?
Q. Basic
- ¹H/¹³C NMR : Assign peaks for the indene ring (δ 6.8–7.2 ppm for aromatic protons), fluorine-induced deshielding, and the ethanol moiety (δ 3.6–4.0 ppm for -CH₂OH) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of the fluorine atom .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (calculated for C₁₁H₁₃FO: 180.0954) .
Validation : Cross-referencing with X-ray crystallography (if crystalline) or computational modeling (DFT) enhances confidence in stereochemical assignments .
How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The electron-withdrawing fluorine at the 5-position activates the indene ring for electrophilic aromatic substitution but deactivates it toward nucleophilic attacks. Key observations:
- Oxidation : The hydroxyl group is oxidized to a ketone (e.g., using KMnO₄ in acidic conditions) with >80% yield due to fluorine’s stabilization of the transition state .
- Reduction : NaBH₄ selectively reduces the ketone intermediate without affecting the fluorine substituent .
Mechanistic Insight : Fluorine’s -I effect increases the electrophilicity of adjacent carbons, facilitating SNAr reactions with strong nucleophiles (e.g., amines) .
What strategies are effective for controlling stereochemistry during synthesis, particularly at the inden-1-yl chiral center?
Q. Advanced
- Chiral Catalysts : Use of (R)- or (S)-BINOL-based catalysts in asymmetric hydrogenation of the indene precursor .
- Kinetic Resolution : Enzymatic resolution (e.g., lipases) of racemic mixtures can achieve >90% enantiomeric excess .
Q. Advanced
- Fluorine Position : 5-Fluoro substitution enhances metabolic stability compared to 4- or 6-fluoro analogs in cytotoxicity assays .
- Ethanol vs. Ether Derivatives : The hydroxyl group improves solubility but reduces blood-brain barrier penetration in rodent models .
Contradiction Note : Some studies report conflicting IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM), likely due to assay variability (cell line, incubation time) .
How can researchers resolve discrepancies in reported reaction yields for this compound?
Q. Methodological
- Reproducibility Checks : Validate purity via HPLC (≥98%) and control moisture levels (anhydrous solvents) during synthesis .
- Side Reaction Analysis : Monitor byproducts (e.g., dihydroindenone) via TLC or GC-MS to adjust stoichiometry or reaction time .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Q. Advanced
- DFT Calculations : Gaussian or ORCA for optimizing geometry and estimating dipole moments (critical for crystallography) .
- ADMET Prediction : SwissADME or pkCSM to forecast logP (experimental: 1.8) and metabolic clearance .
What safety protocols are essential when handling fluorinated indene derivatives in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
